molecular formula C9H14N2O B13303971 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol

1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol

Cat. No.: B13303971
M. Wt: 166.22 g/mol
InChI Key: SREXUISZDQPXDG-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol is an organic compound that features a pyridine ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with a suitable amine and a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol is unique due to its specific combination of functional groups and the presence of a pyridine ring.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-amino-2-methyl-1-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-4-3-5-11-6-7/h3-6,8,12H,10H2,1-2H3

InChI Key

SREXUISZDQPXDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CN=CC=C1)N)O

Origin of Product

United States

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